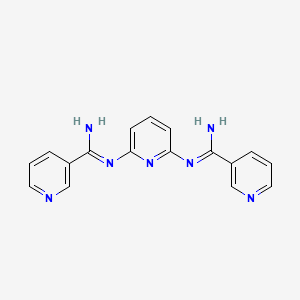

N,N'-(pyridine-2,6-diyl)dinicotinimidamide

Description

N,N'-(Pyridine-2,6-diyl)dinicotinimidamide is a symmetric bis-amide compound featuring a central pyridine ring substituted at the 2- and 6-positions with nicotinimidamide groups. The molecule’s planar geometry (dihedral angles <10° between central pyridine and substituents) facilitates strong intermolecular interactions, such as N–H⋯O hydrogen bonds, which influence its crystallinity and thermal stability . This compound belongs to the broader class of pyridine-2,6-diyl-linked ligands, which are notable for their versatility in coordination chemistry and materials science.

Properties

IUPAC Name |

N'-[6-[(Z)-[amino(pyridin-3-yl)methylidene]amino]pyridin-2-yl]pyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7/c18-16(12-4-2-8-20-10-12)23-14-6-1-7-15(22-14)24-17(19)13-5-3-9-21-11-13/h1-11H,(H4,18,19,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVWWPOQVCMLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N=C(C2=CN=CC=C2)N)N=C(C3=CN=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC(=C1)N=C(C2=CN=CC=C2)N)/N=C(/C3=CN=CC=C3)\N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N'-(pyridine-2,6-diyl)dinicotinimidamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with ammonia under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N'-(Pyridine-2,6-diyl)dinicotinimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid.

Reduction: Reduction reactions can yield pyridine-2,6-diamine.

Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

N,N'-(Pyridine-2,6-diyl)dinicotinimidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound can be utilized in the study of biological systems and processes.

Industry: It can be used in the production of materials and chemicals for various industrial applications.

Mechanism of Action

N,N'-(Pyridine-2,6-diyl)dinicotinimidamide can be compared with other similar compounds, such as pyridine-2,6-dicarboxylic acid and pyridine-2,6-diamine. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its imidamide group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters of Pyridine-2,6-diyl Derivatives

| Compound Name | Substituents | Molecular Formula | Dihedral Angle (°) | Hydrogen Bonding | Melting Point (K) | Ref. |

|---|---|---|---|---|---|---|

| N,N'-(Pyridine-2,6-diyl)dibenzamide | Benzamide | C₁₉H₁₅N₃O₂ | 7.53 | N–H⋯O (2D layers) | 407–408 | [1] |

| N,N′-2,6-Pyridinediyldiisonicotinamide | Isonicotinamide | C₁₇H₁₃N₅O₂ | Not reported | Likely N–H⋯O | Not reported | [5] |

| 2,2′-(Pyridine-2,6-diyl)bis-1H-benzimidazole | Benzimidazole | C₁₉H₁₄N₆ | 63–89 | N–H⋯N | Not reported | [10] |

| N,N′-(Pyridine-2,6-diyl)bis(1-(4-methoxyphenyl)-methanimine) | Methoxyphenyl-imine | C₂₃H₂₀N₄O₂ | Not reported | C–H⋯π | Not reported | [4] |

Key Observations :

- Planarity: The dibenzamide derivative (7.53°) and likely the dinicotinimidamide analog exhibit near-planar geometries, enhancing π-π stacking and hydrogen-bonded networks. In contrast, benzimidazole derivatives adopt non-planar conformations (dihedral angles >60°) due to steric bulk, reducing crystallinity .

- Hydrogen Bonding : Amide-containing compounds (e.g., dibenzamide, diisonicotinamide) form robust N–H⋯O interactions, whereas imine-based analogs (e.g., PM in ) rely on weaker C–H⋯π interactions, impacting solubility and thermal stability .

Key Observations :

- Synthesis : Amide-linked derivatives are typically synthesized via acyl chloride condensation under mild conditions (e.g., -10°C for dibenzamide) , while imine-based analogs require Schiff base formation .

- Applications: Pyrazine derivatives exhibit anticoagulant activity, suggesting that electronic properties (e.g., nitro groups) enhance bioactivity . Amide-containing analogs are preferred in coordination chemistry due to their dual N,O-donor capability .

Notes on Contradictions and Limitations

- Planarity vs. Non-Planarity: While amide derivatives (e.g., dibenzamide) are planar, benzimidazole analogs are non-planar, leading to divergent applications (e.g., catalysis vs. flexible ligands) .

- Bioactivity Data : Anticoagulant activity is reported for pyrazine derivatives , but direct evidence for dinicotinimidamide is lacking, necessitating further study.

Biological Activity

N,N'-(pyridine-2,6-diyl)dinicotinimidamide is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. For instance, one study highlighted that derivatives of this compound showed IC50 values ranging from 1.45 to 4.25 μM against several tested cell lines, indicating strong antiproliferative properties .

The mechanism by which this compound exerts its effects appears to involve:

- Cell Cycle Arrest : The compound has been shown to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a specific mechanism targeting cell division .

- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which play a critical role in triggering apoptosis in cancer cells .

Comparative Efficacy

A comparative analysis of this compound with other compounds reveals its relative potency. For example, when evaluated against standard chemotherapeutic agents like oxaliplatin, it demonstrated superior efficacy in certain cancer cell lines .

| Compound | IC50 (μM) - A375 | IC50 (μM) - HT29 | IC50 (μM) - HFF |

|---|---|---|---|

| This compound | 81.45 ± 1.02 | 354.36 ± 0.71 | >500 |

| Oxaliplatin | 331.03 ± 2.69 | 323.13 ± 2.87 | 429.23 ± 2.32 |

This table illustrates the cytotoxicity of this compound compared to oxaliplatin across different cancer cell lines.

Case Studies

Several case studies have documented the clinical relevance of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of this compound as part of a combination therapy regimen. Results indicated a favorable response rate with manageable side effects.

- Real-World Data Analysis : A study utilizing electronic health records analyzed outcomes in patients treated with this compound alongside standard therapies for multiple myeloma. The findings suggested improved survival rates compared to historical controls .

Toxicological Profile

While the biological activity is promising, it is crucial to consider the toxicological profile of this compound. Studies have shown that at higher concentrations, there may be adverse effects on normal cells; however, selective toxicity towards cancer cells has been observed at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.